4-hydroxy-N-(pyridin-4-yl)-8-(trifluoromethyl)quinoline-3-carboxamide
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Overview
Description
4-hydroxy-N-(pyridin-4-yl)-8-(trifluoromethyl)quinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(pyridin-4-yl)-8-(trifluoromethyl)quinoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through a Skraup synthesis or a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Introduction of the trifluoromethyl group: This step can be performed using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Hydroxylation and carboxamide formation: The hydroxyl group can be introduced via selective oxidation reactions, and the carboxamide group can be formed through amidation reactions using appropriate amines and coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form quinone derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The pyridine and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted quinoline and pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The trifluoromethyl group often enhances the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Pyridine derivatives: Such as nicotinamide, which is a form of vitamin B3.
Uniqueness
4-hydroxy-N-(pyridin-4-yl)-8-(trifluoromethyl)quinoline-3-carboxamide is unique due to the presence of both the trifluoromethyl group and the pyridine moiety, which can confer distinct chemical and biological properties compared to other quinoline derivatives.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
IUPAC Name |
4-oxo-N-pyridin-4-yl-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3O2/c17-16(18,19)12-3-1-2-10-13(12)21-8-11(14(10)23)15(24)22-9-4-6-20-7-5-9/h1-8H,(H,21,23)(H,20,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUROWBKFVFQXKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C(=O)NC3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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